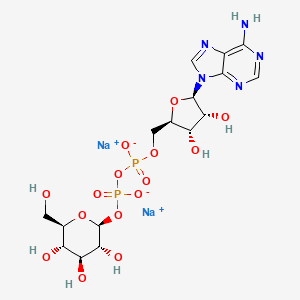
MAB-CHMINACA metabolite M3 RM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAB-CHMINACA metabolite M3 RM is a metabolite of the synthetic cannabinoid MAB-CHMINACA. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive component of cannabis. MAB-CHMINACA is known for its high potency and has been associated with numerous adverse events and fatalities . The metabolite M3 RM is formed through biotransformation processes in the body, primarily involving hydroxylation and hydrolysis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MAB-CHMINACA involves several steps, starting from the preparation of the indazole core, followed by the introduction of the cyclohexylmethyl group and the tert-butyl group. The final step involves the formation of the carboxamide linkage. The metabolite M3 RM is produced through the hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group .
Industrial Production Methods: Industrial production of MAB-CHMINACA and its metabolites typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents, controlled reaction conditions, and purification steps such as chromatography to isolate the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions: MAB-CHMINACA metabolite M3 RM undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of the cyclohexyl ring.
Hydrolysis: Hydrolysis of the terminal amide group.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes in the liver.
Hydrolysis: Typically occurs under acidic or basic conditions, often catalyzed by enzymes.
Major Products: The major products formed from these reactions include hydroxylated and hydrolyzed derivatives of MAB-CHMINACA .
Aplicaciones Científicas De Investigación
MAB-CHMINACA metabolite M3 RM is primarily used in forensic and clinical research to detect and confirm the intake of MAB-CHMINACA. It serves as an analytical reference material for mass spectrometry and other analytical techniques. The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Mecanismo De Acción
MAB-CHMINACA and its metabolites exert their effects by acting as agonists at the central and peripheral cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The high affinity of MAB-CHMINACA for these receptors results in potent psychoactive effects .
Comparación Con Compuestos Similares
- AB-CHMINACA
- ADB-CHMINACA
- MDMB-CHMINACA
- 5F-MDMB-PINACA
Comparison: MAB-CHMINACA is unique due to its specific structural modifications, such as the presence of a cyclohexylmethyl group and a tert-butyl group. These modifications contribute to its high potency and distinct metabolic profile compared to other synthetic cannabinoids .
Propiedades
Fórmula molecular |
C21H29N3O4 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28) |
Clave InChI |
HWEQMPAYSNTICF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
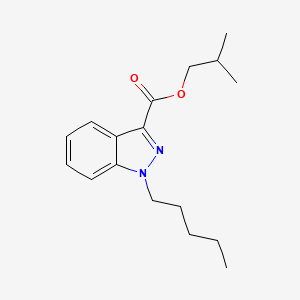
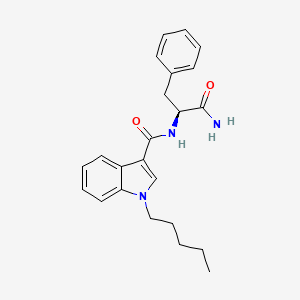

![(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764694.png)
![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)
![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)
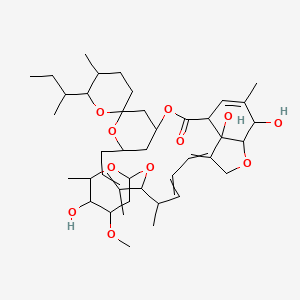

![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)
![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)
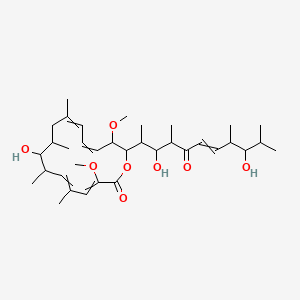
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)
